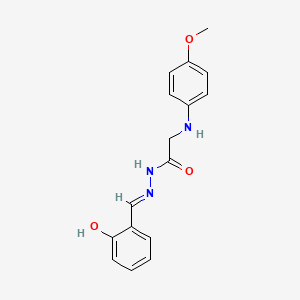
Acetonitrile, (hexyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetonitrile, (hexyloxy)-, also known as hexyl 2-cyanoethanoate, is an organic compound with the molecular formula C8H15NO. It is a derivative of acetonitrile, where a hexyloxy group is attached to the carbon atom of the nitrile group. This compound is a colorless liquid with a faint, characteristic odor. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, (hexyloxy)-, typically involves the reaction of acetonitrile with hexanol in the presence of a catalyst. One common method is the esterification reaction, where acetonitrile reacts with hexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, acetonitrile, (hexyloxy)-, can be produced using similar esterification methods but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures the efficient production of high-quality acetonitrile, (hexyloxy)-.
Analyse Chemischer Reaktionen
Types of Reactions
Acetonitrile, (hexyloxy)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexylamine
Substitution: Various substituted acetonitrile derivatives
Wissenschaftliche Forschungsanwendungen
Acetonitrile, (hexyloxy)-, has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of nitrile-containing compounds.
Biology: It is used in the preparation of biological samples for analysis, such as in high-performance liquid chromatography (HPLC).
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of acetonitrile, (hexyloxy)-, involves its ability to act as a nucleophile or electrophile in chemical reactions. The nitrile group can participate in nucleophilic addition reactions, while the hexyloxy group can undergo various substitution reactions. The compound can also form coordination complexes with metal ions, which can be used in catalysis and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
Propionitrile: A nitrile compound with the formula C2H5CN.
Butyronitrile: A nitrile compound with the formula C3H7CN.
Uniqueness
Acetonitrile, (hexyloxy)-, is unique due to the presence of the hexyloxy group, which imparts different chemical and physical properties compared to simpler nitriles. This makes it useful in specific applications where the hexyloxy group provides additional functionality or stability.
Eigenschaften
CAS-Nummer |
66912-24-1 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
2-hexoxyacetonitrile |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-5-7-10-8-6-9/h2-5,7-8H2,1H3 |
InChI-Schlüssel |
VEAMDGDGVPXWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11971809.png)
![Benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11971817.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11971818.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11971826.png)
![2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether](/img/structure/B11971830.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971841.png)
![2-Ethyl-3-methyl-1-(naphthalen-1-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11971848.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11971852.png)
![Isopropyl (2E)-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11971853.png)

![benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11971860.png)
![(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971867.png)
![4-{4-[1-[4-(3,4-Dicyanophenoxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenoxy}phthalonitrile](/img/structure/B11971880.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11971881.png)
